- Compounds and methods for the treatment of cystic fibrosis, World Intellectual Property Organization, , ,
Cas no 93735-22-9 (7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine)
93735-22-9 structure
Product Name:7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
N.o CAS:93735-22-9
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD11101009
CID:801543
PubChem ID:19895002
Update Time:2024-10-26
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 2H-1,4-Benzoxazine,3,4-dihydro-7-methoxy-
- 3,4-dihydro-7-methoxy-2H-1,4-Benzoxazine
- 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
- 7-Methoxy-3,4-dihydro-2H-benzo[1,4]oxazine
- SHPHWZPKRWHBKE-UHFFFAOYSA-N
- RW2719
- MB09263
- AK140716
- ST24045689
- 3,4-Dihydro-7-methoxy-2H-1,4-benzoxazine (ACI)
- 7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
-
- MDL: MFCD11101009
- Inchi: 1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
- Chave InChI: SHPHWZPKRWHBKE-UHFFFAOYSA-N
- SMILES: O(C)C1C=C2C(NCCO2)=CC=1
Propriedades Computadas
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 1
- Complexidade: 152
- Superfície polar topológica: 30.5
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155508-1g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 1g |
$456 | 2021-06-08 | |
| Chemenu | CM155508-5g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 5g |
$1298 | 2021-06-08 | |
| Chemenu | CM155508-10g |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 10g |
$1719 | 2021-06-08 | |
| Alichem | A019092861-5g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 5g |
$1306.34 | 2023-08-31 | |
| Alichem | A019092861-10g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 10g |
$2060.00 | 2023-08-31 | |
| Alichem | A019092861-25g |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 25g |
$3466.32 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98350-50mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 50mg |
¥848.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M98350-250mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 250mg |
¥2528.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840818-250mg |
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 250mg |
1,812.00 | 2021-05-17 | |
| Chemenu | CM155508-250mg |
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine |
93735-22-9 | 97% | 250mg |
$235 | 2024-07-19 |
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 7 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation of pyridinyl compounds as DNA polymerase theta inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; overnight, reflux; reflux → rt
Referência
- Preparation of substituted pyrazinones, pyridines and pyrimidines as corticotropin releasing factor receptor ligands, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Nitrogen-containing fused ring compound and use thereof, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
Referência
- Synthesis of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine, β-adrenergic affinity, inotropic, chronotropic and coronary vasodilating activities, European Journal of Medicinal Chemistry, 1999, 34(11), 903-917
Método de produção 6
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 h, 50 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Preparation of tricyclic compounds as androgen receptor modulators and methods for their use, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: 4-Methyl-2-pentanol ; 37 h, 137 °C
1.2 Catalysts: Palladium Solvents: Methanol ; 2 h, 7 bar, 70 °C
1.3 Reagents: Hydrogen Catalysts: Nickel Solvents: Mesitylene , Water ; 26.5 h, 150 °C
1.2 Catalysts: Palladium Solvents: Methanol ; 2 h, 7 bar, 70 °C
1.3 Reagents: Hydrogen Catalysts: Nickel Solvents: Mesitylene , Water ; 26.5 h, 150 °C
Referência
- Methods for preparing intermediates of 3,4-dihydro-2H-1,4-benzoxazine derivatives useful as octane-boosting additives, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt
1.2 Reagents: Methanol ; 10 min, rt → reflux
1.2 Reagents: Methanol ; 10 min, rt → reflux
Referência
- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; rt
Referência
- Nitrogen-containing fused ring compounds as inhibitors of URAT1 activity and process for the preparation thereof, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; 1 - 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; 1 - 40 °C
Referência
- Pharmaceutical composition comprising nitrogenated fused cyclic compound, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 3 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation of N-[[(ureido)phenoxy]hetero/aryl]benzamides and related derivatives as NPY antagonists and their use for treating obesity, and abnormal food behavior and for controlling food intake, World Intellectual Property Organization, , ,
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Raw materials
- Ethylene Carbonate
- 1,2-Dibromoethane
- 7-Methoxy-2H-benzob1,4oxazin-3(4H)-one
- 5-Methoxy-2-nitrophenol
- 2-Amino-5-methoxyphenol
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Preparation Products
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Número da Ordem:A859657
Estado das existências:in Stock
Quantidade:250mg/1g/5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:19
Preço ($):194.0/483.0/1374.0
E- mail:sales@amadischem.com
7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Literatura Relacionada
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
93735-22-9 (7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine) Produtos relacionados
- 5735-53-5(3,4-dihydro-2H-1,4-benzoxazine)
- 151328-20-0(8-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- 704879-73-2(3,4-dihydro-2H-1,4-benzoxazin-8-ol)
- 98491-38-4(3,4-Dihydro-2H-benzo[b][1,4]oxazine hydrochloride)
- 77901-22-5(2H-1,4-Benzoxazine, 3,4-dihydro-4-methyl-)
- 58960-11-5(6-methoxy-3,4-dihydro-2H-1,4-benzoxazine)
- 104535-37-7(3,4-dihydro-2H-1,4-benzoxazin-7-ol)
- 26011-57-4(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-amine)
- 26021-57-8(3,4-Dihydro-2H-benzob1,4oxazin-6-ol)
- 704879-74-3(3,4-dihydro-2H-1,4-benzoxazin-8-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Pureza:99%/99%/99%
Quantidade:250mg/1g/5g
Preço ($):194.0/483.0/1374.0